3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one
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Overview
Description
3,3-Dimethyl-2-oxa-8-azaspiro[45]decan-1-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one can be achieved through a three-component condensation reaction. This involves the reaction of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby blocking specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one
- 3,8-dimethyl-4-(phenylsulfanyl)-1-oxa-8-azaspiro[4.5]decan-2-one
Uniqueness
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
374795-02-5 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C10H17NO2/c1-9(2)7-10(8(12)13-9)3-5-11-6-4-10/h11H,3-7H2,1-2H3 |
InChI Key |
ZVSFTTOJFPVUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCNCC2)C(=O)O1)C |
Origin of Product |
United States |
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